molecular formula C11H18BrN3O2 B1457230 [2-(4-Bromo-pyrazol-1-yl)-ethyl]-methyl-carbamic acid tert-butyl ester CAS No. 877399-67-2

[2-(4-Bromo-pyrazol-1-yl)-ethyl]-methyl-carbamic acid tert-butyl ester

Cat. No. B1457230
M. Wt: 304.18 g/mol
InChI Key: YLXHVJPCPLQZLE-UHFFFAOYSA-N
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Description

The compound contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is a five-membered ring with two nitrogen atoms and three carbon atoms . It also contains a bromine atom attached to the pyrazole ring, an ethyl group, and a carbamic acid tert-butyl ester group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring, a bromine atom, an ethyl group, and a carbamic acid tert-butyl ester group .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the bromine atom, which is a good leaving group, and the carbamic acid tert-butyl ester group, which can participate in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom would likely make it relatively heavy and possibly volatile, while the carbamic acid tert-butyl ester group could make it polar and capable of participating in hydrogen bonding .

Scientific Research Applications

Synthetic and Crystallographic Studies

Research on similar carbamic acid esters has focused on their synthesis and structural characterization. For example, synthetic studies have been conducted on carbazole derivatives, which involve the preparation of compounds like (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester. These studies highlight methods for synthesizing complex organic molecules with potential applications in material science and pharmaceuticals. Such work demonstrates the utility of these compounds in exploring molecular conformations and interactions through X-ray crystallography, aiding in the development of new materials or drug molecules (Kant, Singh, & Agarwal, 2015).

Antibacterial Activity

Compounds structurally related to the query have been synthesized and evaluated for their antibacterial activity. For instance, novel derivatives have been designed and synthesized to explore their efficacy against various bacterial strains. Such research provides a foundation for developing new antibacterial agents that could address the growing concern of antibiotic resistance. The design and synthesis of these compounds involve complex organic synthesis techniques, showcasing the potential for creating new drugs based on the manipulation of molecular structures (Prasad).

Catalysis and Polymerization

Research into the use of related compounds in catalysis and polymerization has shown potential applications in materials science. For example, zinc(II) carboxylate complexes with pyrazolyl ligands have been investigated as catalysts for the copolymerization of CO2 and cyclohexene oxide. This work demonstrates the role of such compounds in developing environmentally friendly polymer synthesis processes, which could lead to new materials with applications in a variety of industries (Matiwane, Obuah, & Darkwa, 2020).

properties

IUPAC Name

tert-butyl N-[2-(4-bromopyrazol-1-yl)ethyl]-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18BrN3O2/c1-11(2,3)17-10(16)14(4)5-6-15-8-9(12)7-13-15/h7-8H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLXHVJPCPLQZLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCN1C=C(C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(4-Bromo-pyrazol-1-yl)-ethyl]-methyl-carbamic acid tert-butyl ester

Synthesis routes and methods

Procedure details

Diethylazodicarboxylate (0.48 mL, 3.1 mmol) was added to a 0° C. solution of triphenylphosphine (0.80 g, 3.1 mmol) in THF (20 mL). After stirring for 5 minutes, 4-bromo-pyrazole (0.30 mg, 2.0 mmol) was added. After another 5 minutes of stirring, (2-hydroxyethyl)-methyl-carbamic acid tert-butyl ester (0.45 g, 2.6 mmol) was added. The reaction was allowed to warm to room temperature and stir overnight. The reaction was cooled to 0° C. and filtered. The filtrate was concentrated by rotary evaporation. The residue was purified by silica gel chromatography using gradient elution of dichloromethane, ethyl acetate to afford [2-(4-bromo-pyrazol-1-yl)-ethyl]-methyl-carbamic acid tert-butyl ester (541 mg, 87%).
Quantity
0.48 mL
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.3 mg
Type
reactant
Reaction Step Two
Quantity
0.45 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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